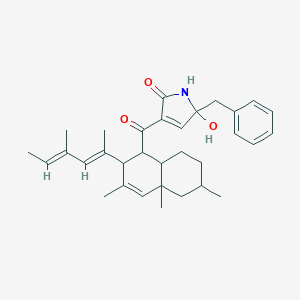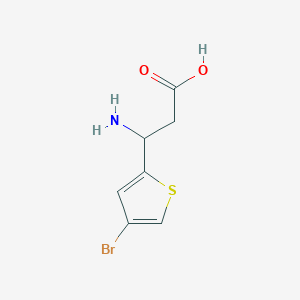
1,1,2,2-Tetramethoxycyclohexane
Übersicht
Beschreibung
1,1,2,2-Tetramethoxycyclohexane is a chemical compound with the molecular formula C10H20O4 . It is used as a reagent for the protection of vicinal diols .
Synthesis Analysis
The acid-catalyzed reaction of monosaccharides with 1,1,2,2-tetramethoxycyclohexane results in the selective protection of vicinal, diequatorial, diol functionality as a cyclohexane-1,2-diacetal (CDA) . This new methodology complements classical cyclic acetal protecting group strategies .
Molecular Structure Analysis
The molecular structure of 1,1,2,2-Tetramethoxycyclohexane is represented by the formula C10H20O4 . The average mass is 204.263 Da and the monoisotopic mass is 204.136154 Da .
Chemical Reactions Analysis
1,1,2,2-Tetramethoxycyclohexane is involved in the acid-catalyzed reaction with monosaccharides, resulting in the selective protection of vicinal, diequatorial, diol functionality as a cyclohexane-1,2-diacetal (CDA) . This reaction is a part of a new methodology that complements classical cyclic acetal protecting group strategies .
Physical And Chemical Properties Analysis
1,1,2,2-Tetramethoxycyclohexane has a boiling point of 54°C at 0.4 Torr . It is soluble in most organic solvents . The density is 1.064 , and the molecular weight is 204.26300 .
Wissenschaftliche Forschungsanwendungen
Carbohydrate Protection : Grice et al. (1997) reported that 1,1,2,2-tetramethoxycyclohexane is effective in selectively protecting vicinal, diequatorial, diol functionality in monosaccharides as cyclohexane-1,2-diacetal (CDA). This methodology aids in the synthesis of oligosaccharides and natural products (Grice et al., 1997).
Photocycloaddition : Cruciani et al. (1990) described the photocycloaddition of cyclohex-2-enones to tetramethoxyethylene, forming 1-oxa-spiro[3.5]non-5-enes. This process is driven by the redox potentials between the enone and alkene, providing insights into the chemistry of cycloalk-2-enones (Cruciani et al., 1990).
Silicon-based Chemistry : Tsurusaki et al. (2014) synthesized Tetrasilane-bridged bicyclo[4.1.0]heptasil-1(6)-ene using 1,1,2,2-tetrachlorocyclohexasilane, showcasing its application in synthesizing novel silicon-based compounds (Tsurusaki et al., 2014).
Macrocyclic Compound Synthesis : Suissa et al. (1997) explored the use of 1,1-bis(aminomethyl)cyclohexane with formaldehyde, leading to the formation of a nonacyclic compound tetraspiro[tetrakis(cyclohexane)-1,5′′′′:1′,11′′′′:1″,17′′′′:1′′′,23′′′′-[1,3,7,9,13,15,19,21]octaazapentacyclo[19.3.1.13,7.19,13.15,19]octacosane 1, showcasing an application in complex compound synthesis (Suissa et al., 1997).
Oligosaccharide Synthesis : Ley et al. (2003) used 1,1,2,2-tetramethoxycyclohexane as an intermediate in the synthesis of (1′S,2′S)-methyl-3O,4O-(1′,2′-dimethoxycyclohexane-1′,2′-diyl)-α-D-mannopyranoside, an important compound in the field of carbohydrate chemistry (Ley et al., 2003).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1,1,2,2-tetramethoxycyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O4/c1-11-9(12-2)7-5-6-8-10(9,13-3)14-4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGERRGRQKXRTKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCC1(OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369910 | |
| Record name | 1,1,2,2-tetramethoxycyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2,2-Tetramethoxycyclohexane | |
CAS RN |
163125-34-6 | |
| Record name | 1,1,2,2-tetramethoxycyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






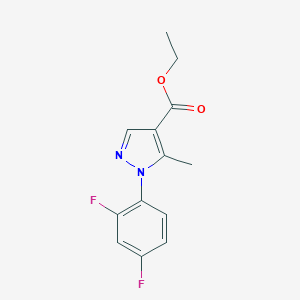
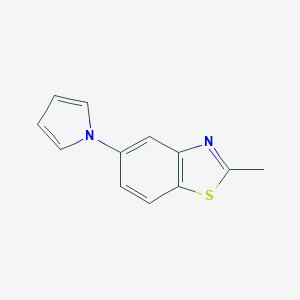
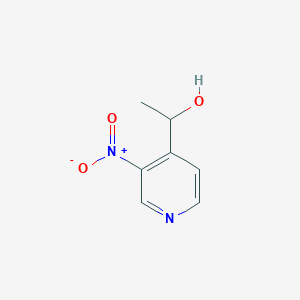
![1,2-Benzenediol, 3-[(phenylimino)methyl]-](/img/structure/B66048.png)

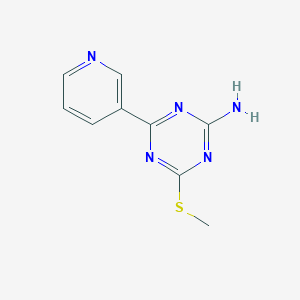

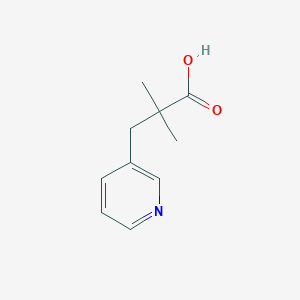
![1-[2-(Hydroxyamino)phenyl]ethanone](/img/structure/B66055.png)
